molecular formula C25H33NO4 B14801534 Tert-butyl2-(11-(3-(dimethylamino)propyl)-11-hydroxy-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate

Tert-butyl2-(11-(3-(dimethylamino)propyl)-11-hydroxy-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate

Cat. No.: B14801534
M. Wt: 411.5 g/mol
InChI Key: YEEQCSWKLWDMLZ-UHFFFAOYSA-N
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Description

This compound belongs to the dibenzo[b,e]oxepin class, characterized by a bicyclic structure fused with an oxepin ring. Its structure includes:

  • A tert-butyl ester at the acetic acid side chain.
  • A 11-hydroxy group on the oxepin ring.
  • A 3-(dimethylamino)propyl substituent at position 11.

Properties

IUPAC Name

tert-butyl 2-[11-[3-(dimethylamino)propyl]-11-hydroxy-6H-benzo[c][1]benzoxepin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33NO4/c1-24(2,3)30-23(27)16-18-11-12-22-21(15-18)25(28,13-8-14-26(4)5)20-10-7-6-9-19(20)17-29-22/h6-7,9-12,15,28H,8,13-14,16-17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEEQCSWKLWDMLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC2=C(C=C1)OCC3=CC=CC=C3C2(CCCN(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl2-(11-(3-(dimethylamino)propyl)-11-hydroxy-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate typically involves multiple steps, starting from the basic dibenzo[b,e]oxepin structure. One common method involves the reaction of dibenzo[b,e]oxepin-11-one with a suitable alkylating agent to introduce the dimethylamino propyl group. This is followed by esterification with tert-butyl acetate under acidic or basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium or platinum may be employed to facilitate specific reaction steps .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the oxepin ring, potentially converting it into a more saturated structure.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound has been studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development.

Medicine

In medicine, the compound has shown promise as an anti-cancer agent, particularly in the treatment of triple-negative breast cancer. Its mechanism of action involves the inhibition of specific enzymes involved in DNA repair.

Industry

In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of Tert-butyl2-(11-(3-(dimethylamino)propyl)-11-hydroxy-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate involves its interaction with specific molecular targets. In the context of cancer treatment, the compound inhibits the enzyme poly (ADP-ribose) polymerase-1 (PARP1), which is involved in DNA repair. By inhibiting PARP1, the compound induces the accumulation of DNA damage, leading to cell death in cancer cells.

Comparison with Similar Compounds

Structural Analog 1: Methyl 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate

Key Differences :

Feature Target Compound Methyl Ester Analog
Ester Group Tert-butyl Methyl
Position 11 Substitution 11-hydroxy and 3-(dimethylamino)propyl 11-oxo (keto group)
Polarity Higher lipophilicity due to tert-butyl; basicity from dimethylamino group Lower lipophilicity; neutral keto group
Stability Tert-butyl ester may enhance hydrolytic stability compared to methyl ester Methyl ester prone to esterase-mediated hydrolysis
Safety/Toxicity Unknown; dimethylamino group may introduce neurotoxicity concerns Limited safety data; requires strict handling

Implications :

  • The tert-butyl group likely improves metabolic stability, prolonging half-life compared to the methyl ester.
  • The 3-(dimethylamino)propyl side chain introduces basicity, which could influence tissue distribution or receptor interaction.

Structural Analog 2: Benzyl Esters of 6,11-Dihydrodibenz[b,e]oxepin-acetic Acids

Referenced in patents (e.g., US4107322, EP0037254), these derivatives focus on benzyl esters and modifications to the oxepin core .

Feature Target Compound Benzyl Ester Analogs
Ester Group Tert-butyl Benzyl
Functional Groups 11-hydroxy, dimethylamino propyl Varied (e.g., halides, alkyl chains)
Applications Undisclosed (structural features suggest CNS or anti-inflammatory potential) Pharmaceutical uses (antihistamines, anti-inflammatory agents)

Key Observations :

  • Benzyl esters in analogs like olopatadine (a known antihistamine) demonstrate the therapeutic relevance of this scaffold .
  • The target compound’s dimethylamino propyl group mirrors structural motifs in antipsychotics or anticholinergics, hinting at divergent mechanisms compared to benzyl-based derivatives.

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